molecular formula C18H16N2O2 B579815 1,4-Bis(2-pyridylmethoxy)benzene CAS No. 219872-35-2

1,4-Bis(2-pyridylmethoxy)benzene

Cat. No. B579815
M. Wt: 292.338
InChI Key: QBDQXOFFHAJOBM-UHFFFAOYSA-N
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Description

1,4-Bis(2-pyridylmethoxy)benzene is a chemical compound with the molecular formula C18H16N2O2. The phenylene ring in this compound is located on an inversion center, and the pyridyl ring makes a dihedral angle of 39.9° with the phenylene ring .


Synthesis Analysis

The synthesis of 1,4-Bis(2-pyridylmethoxy)benzene involves the reaction of p-benzenediol and 2-chloromethylpyridine hydrochloride under nitrogen atmosphere and alkaline condition . Near-infrared BODIPY photosensitizers with symmetrical 2,6-diiodo 3,5-distyryl 1,2-Bis(2-pyridylmethoxy)benzene were synthesized to study the singlet oxygen photosensitizing efficiency .


Molecular Structure Analysis

In the molecular structure of 1,4-Bis(2-pyridylmethoxy)benzene, the phenylene ring is located on an inversion center. The pyridyl ring makes a dihedral angle of 39.9° with the phenylene ring . In the crystal, adjacent molecules are linked by intermolecular C—H…N hydrogen bonds, forming a linear chain along the a axis .

Scientific Research Applications

Electropolymerization and Conducting Polymers

  • 1,4-Bis(2-pyridylmethoxy)benzene (BPB) and related compounds have been explored for electropolymerization, creating conducting polymers. BPB shows a low oxidation potential, making it suitable for polymerization in the presence of easily oxidized electrolytes. This results in conducting polymers with high electroactivity and low oxidation potentials, useful in various electronic applications (Larmat, Soloducho, Katritzky, & Reynolds, 1996).

Antioxidant Activity

  • Some derivatives of 1,4-bis(2-pyridylmethoxy)benzene have been synthesized and evaluated for antioxidant activity. These compounds show significant radical scavenging activity, suggesting potential use in fields requiring antioxidant properties (Lavanya, Padmavathi, & Padmaja, 2014).

Coordination Polymers and Supramolecular Architecture

  • Coordination polymers formed from reactions between 1,4-bis(2-pyridylmethoxy)benzene and metal ions like AgCF3SO3 have been studied. These structures depend on the type of ligand and reaction stoichiometry, leading to diverse polymeric and macrocyclic structures. Such materials are significant in the field of materials science for their potential applications in catalysis, gas storage, and molecular recognition (Oh, Stern, & Mirkin, 2005).

Luminescent Properties and Supramolecular Networks

  • Compounds based on 1,4-bis(2-pyridylmethoxy)benzene have been studied for their luminescent properties, exhibiting intense emissions in solid states. These properties, alongside their ability to form diverse supramolecular networks, make them candidates for materials in optical devices and sensors (Deng, Qi, Huo, Zhao, & Gao, 2011).

Protonation and Tuning Luminescence in Polymers

  • The effects of protonation on structural and spectroscopic properties of 1,4-bis(2-pyridylmethoxy)benzene derivatives have been explored. Protonation can lead to significant changes in molecular structure and luminescence, suggesting applications in the tuning of optical properties for electronic devices (Monkman, Pålsson, Higgins, Wang, Bryce, Batsanov, & Howard, 2002).

Synthesis and Crystal Structures of Metal Complexes

  • 1,4-Bis(2-pyridylmethoxy)benzene and its analogs have been used to synthesize various metal complexes, revealing a range of crystal structures. These studies provide insights into the assembly of metal-organic frameworks, potentially applicable in catalysis and molecular electronics (Hartshorn & Steel, 1998).

Safety And Hazards

The safety data sheet for similar compounds suggests that they should be handled with care. They should be kept away from heat, sparks, open flames, and hot surfaces. Direct contact with skin, eyes, or clothing should be avoided. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

properties

IUPAC Name

2-[[4-(pyridin-2-ylmethoxy)phenoxy]methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-3-11-19-15(5-1)13-21-17-7-9-18(10-8-17)22-14-16-6-2-4-12-20-16/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDQXOFFHAJOBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)OCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50781110
Record name 2,2'-[1,4-Phenylenebis(oxymethylene)]dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50781110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(2-pyridylmethoxy)benzene

CAS RN

219872-35-2
Record name 2,2'-[1,4-Phenylenebis(oxymethylene)]dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50781110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
11
Citations
JS Gao, Y Liu, S Zhang, GF Hou… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, C18H16N2O2, the phenylene ring is located on inversion center. The pyridyl ring makes a dihedral angle of 39.9 (1) with the phenylene ring. In the crystal, …
Number of citations: 3 scripts.iucr.org
CM Hartshorn, PJ Steel - Journal of the Chemical Society, Dalton …, 1998 - pubs.rsc.org
Four new ligands, 1,3-bis(2-pyridyloxy)benzene II, 1,2-bis(2-pyridyloxy)benzene III, 1,4-bis(2-pyridyloxymethyl)benzene IV and 1,4-bis(2-pyridylmethoxy)benzene V, have been …
Number of citations: 38 pubs.rsc.org
Y Liu, PF Yan, YH Yu, GF Hou, JS Gao… - Crystal growth & …, 2010 - ACS Publications
Two flexible V-shape ligands, namely, 1,3-bis(pyridine-4-ylmethoxy)benzene (4-bpmb) and 1,3-bis(pyridine-2-ylmethoxy)benzene (2-bpmb), have been synthesized and employed for …
Number of citations: 54 pubs.acs.org
X Li, W Zhao, Y Zhang, Y Zhang, J Tan… - Zeitschrift für …, 2012 - Wiley Online Library
Two novel coordination polymers based on mixed ligands, [Zn(dpb)(bdc)(H 2 O)] n (1) and [Cd(dpb)(bbdc)(H 2 O)(DMF)] n (2) [dpb = 1, 4‐bis(pyridin‐3‐ylmethoxy)benzene, H 2 bdc = 1, …
Number of citations: 5 onlinelibrary.wiley.com
C Siaw-Lattey, H Zhang, DY Son - Polyhedron, 2005 - Elsevier
A new bis(pyridylether) ligand L was synthesized in 46% yield from the reaction of two equivalents of 2-pyridylethanol with α,α′-dibromo-o-xylene in the presence of sodium hydroxide. …
Number of citations: 11 www.sciencedirect.com
JS Gao, Y Liu, GF Hou, YH Yu, PF Yan - … Crystallographica Section E …, 2006 - scripts.iucr.org
In the title compound, C18H18N2O22+·2NO3−·3H2O, all bond lengths and angles in the diprotonated 1,3-bis(4-pyridylmethoxy)benzene cation are normal. The molecular skeleton of …
Number of citations: 6 scripts.iucr.org
CM Hartshorn - 1996 - ir.canterbury.ac.nz
Thirty new nitrogen-containing ligands have been synthesised and the coordination chemistry of the majority of these has been investigated. The coordination chemistry of previously …
Number of citations: 3 ir.canterbury.ac.nz
CM Fitchett - 2002 - ir.canterbury.ac.nz
This thesis describes the preparation and characterisation of a number of metallosupramolecular assemblies. Such species were constructed by the reaction of ligands based on …
Number of citations: 0 ir.canterbury.ac.nz
JRA Cottam - 2008 - ir.canterbury.ac.nz
Metallosupramolecular chemistry involves the construction of nanoscale molecular assemblies by reacting metal atoms with bridging organic ligands. The metal atoms act as a type of …
Number of citations: 3 ir.canterbury.ac.nz
CJ Rissing - 2009 - search.proquest.com
The first part of this thesis describes the preparation of new bidentate pyridine-based ligands. The ligands were designed to possess varying degrees of flexibility and orientation. The …
Number of citations: 1 search.proquest.com

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